

A Technical Guide to the Spectroscopic Analysis of Dodecyl Methyl Sulfide

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Compound of Interest		
Compound Name:	Dodecyl methyl sulfide	
Cat. No.:	B1585573	Get Quote

This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **dodecyl methyl sulfide**. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic characteristics of this compound. This document outlines key experimental protocols and presents the data in a clear, tabular format for ease of reference and comparison.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for **dodecyl methyl sulfide** (CAS No: 3698-89-3).

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for **dodecyl methyl sulfide** are presented below.

Table 1: ¹H NMR Spectroscopic Data for **Dodecyl Methyl Sulfide**[1]



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
2.49	Triplet (t)	2H	7.4	-S-CH ₂ -(CH ₂) ₁₀ - CH ₃
2.09	Singlet (s)	3H	-	-S-CH₃
1.63 – 1.56	Multiplet (m)	2H	-	-S-CH2-CH2- (CH2)9-CH3
1.39 – 1.26	Multiplet (m)	18H	-	-S-(CH ₂) ₂ - (CH ₂) ₉ -CH ₃
0.88	Triplet (t)	3H	6.8	-(CH ₂)11-CH3

Solvent: CDCl₃, Instrument

Frequency: 400

 MHz

Table 2: ¹³C NMR Spectroscopic Data for **Dodecyl Methyl Sulfide**[1]



Chemical Shift (δ) ppm	Assignment	
34.3	-S-CH₂-	
31.9	-CH2-CH3 (Terminal)	
29.6	Methylene Chain Carbons	
29.5	Methylene Chain Carbons	
29.3	Methylene Chain Carbons	
29.2	Methylene Chain Carbons	
28.8	Methylene Chain Carbons	
22.7	-CH2-CH2-CH3 (Terminal)	
15.5	-S-CH₃	
14.1	-CH₃ (Terminal)	
Solvent: CDCl₃, Instrument Frequency: 100 MHz		

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **dodecyl methyl sulfide** is typically acquired from a neat liquid sample.

Table 3: Key IR Absorption Bands for **Dodecyl Methyl Sulfide**



Wavenumber (cm⁻¹)	Intensity	Assignment
~2925	Strong	C-H stretch (alkane methylene)
~2855	Strong	C-H stretch (alkane methyl)
~1465	Medium	C-H bend (alkane methylene/methyl)
~720	Weak	C-S stretch

Note: The C-S stretching vibration is often weak and can

be difficult to assign

definitively.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The data below corresponds to electron ionization (EI) mass spectrometry.

Table 4: Mass Spectrometry Data for **Dodecyl Methyl Sulfide**[2]

m/z	Interpretation
216	Molecular Ion [M]+
61	[CH ₃ -S-CH ₂] ⁺ fragment

The NIST WebBook provides a digitized image of the mass spectrum for n-dodecylmethyl sulfide.[2]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. These should be adapted based on the specific instrumentation available.

Sample Preparation:



- Accurately weigh approximately 5-20 mg of dodecyl methyl sulfide for ¹H NMR, or 20-50 mg for ¹³C NMR.[3]
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[3][4]
- Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube to remove any particulate matter.[4] The final sample depth in the tube should be around 4-5 cm.[3][4]

Instrument Setup:

- Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning.[3]
- Place the sample into the NMR spectrometer.

Data Acquisition:

- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
- Tune and match the probe for the nucleus being observed (1H or 13C).[5]
- Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[3]

Sample Preparation:

- Ensure the salt plates (typically NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of acetone and dry with a Kimwipe.[6]
- Place one to two drops of neat dodecyl methyl sulfide onto the surface of one salt plate.
 [7]
- Carefully place the second salt plate on top, creating a thin liquid film between the plates.
 [6][7]

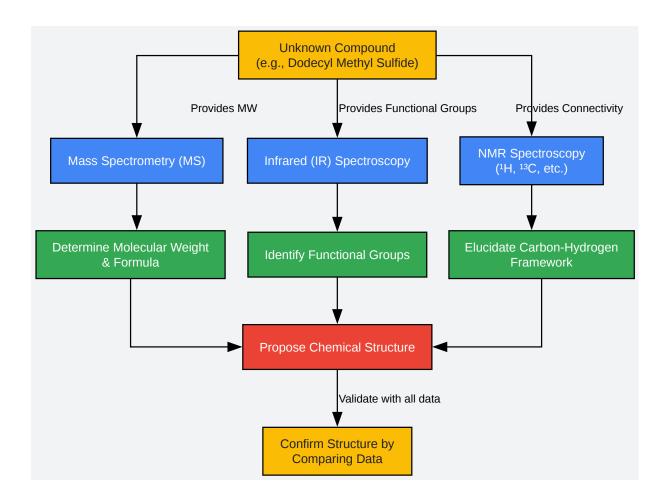


- Instrument Setup:
 - Place the "sandwiched" salt plates into the sample holder of the FT-IR spectrometer.
- · Data Acquisition:
 - Collect a background spectrum with no sample in the beam path.[8]
 - Place the sample holder with the prepared plates into the instrument.
 - Acquire the IR spectrum of the sample.[8]
 - After analysis, clean the salt plates thoroughly with acetone and return them to a desiccator for storage.[6][8]
- Sample Introduction:
 - As dodecyl methyl sulfide is a volatile liquid, it can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe suitable for liquids.[9]
- Ionization:
 - In the ion source, the sample molecules in the vapor state are bombarded with a beam of electrons (typically at 70 eV).[9]
 - This bombardment dislodges an electron from the molecule, creating a positively charged molecular ion ([M]+).[9]
- Mass Analysis and Detection:
 - The molecular ion and any resulting fragment ions are accelerated into the mass analyzer.
 - The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
 - The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.



Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for identifying an unknown compound, such as **dodecyl methyl sulfide**, using the spectroscopic techniques discussed.



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